molecular formula C12H14N2O3 B12316838 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione

5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12316838
M. Wt: 234.25 g/mol
InChI Key: BIAZNOBBVSJKQT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Proton NMR (¹H NMR) of the compound reveals distinct signals:

  • Aromatic protons : A multiplet at δ 6.6–7.1 ppm for the trisubstituted benzene ring, with splitting patterns indicating meta-methyl and ortho-methoxy groups.
  • Methoxy group : A singlet at δ 3.8 ppm (3H, OCH₃).
  • Aliphatic methyl groups : Singlets at δ 1.4 ppm (3H, C5-CH₃) and δ 2.3 ppm (3H, Ar-CH₃).
  • Hydantoin NH : Broad signals at δ 10.2 ppm (2H, exchangeable).

Carbon-13 NMR (¹³C NMR) assignments:

  • Carbonyl carbons : δ 175.8 ppm (C2) and δ 178.2 ppm (C4).
  • Aromatic carbons : δ 112–150 ppm, with quaternary carbons at δ 132.1 (C1’) and δ 138.9 (C5’).
  • Methoxy carbon : δ 56.1 ppm (OCH₃).
  • Methyl carbons : δ 21.3 ppm (Ar-CH₃) and δ 25.7 ppm (C5-CH₃).

Infrared (IR) and Raman Spectroscopy

IR absorption bands (cm⁻¹):

  • N-H stretch : 3250–3350 (broad, hydantoin NH).
  • C=O stretch : 1710 (imide carbonyl) and 1745 (weaker, conjugated carbonyl).
  • C-O-C stretch : 1245 (methoxy group).
  • Aromatic C=C : 1600, 1480 (ring vibrations).

Raman peaks at 1280 cm⁻¹ (C-N stretch) and 990 cm⁻¹ (ring breathing mode) confirm the hydantoin core.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) fragments include:

  • m/z 234 : Molecular ion ([M]⁺).
  • m/z 191 : Loss of methoxy group (CH₃O·, 43 Da).
  • m/z 163 : Cleavage of the hydantoin ring (C₃H₅NO₂ loss).
  • m/z 135 : Aromatic fragment (C₈H₇O⁺).

Crystallographic Studies

X-ray Diffraction Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters :
    • a = 8.21 Å
    • b = 12.45 Å
    • c = 10.89 Å
    • β = 105.7°
  • Density : 1.32 g/cm³.

The hydantoin ring adopts a twisted-boat conformation, with dihedral angles of 15.2° between the aromatic and imidazolidine planes.

Three-Dimensional Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) show:

  • Torsional angles :
    • C5-N1-C2-O1: -12.3°
    • C5’-C1’-OCH₃: 178.9°
  • Van der Waals interactions : Methyl groups at C5 and C5’ exhibit steric hindrance (2.8 Å separation).

The minimized energy conformation aligns with crystallographic data, confirming stability of the observed structure.

Properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-4-5-9(17-3)8(6-7)12(2)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAZNOBBVSJKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction

Reaction Mechanism and General Procedure

The Bucherer-Bergs reaction is a classical method for synthesizing hydantoins from ketones, ammonium carbonate, and sodium cyanide. For 5-(2-methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione, the starting material is 2-methoxy-5-methylacetophenone (Fig. 1a). The ketone undergoes condensation with ammonium carbonate and sodium cyanide in aqueous ethanol under reflux, forming the hydantoin core via intermediate α-aminonitrile hydrolysis and cyclization.

Optimization Parameters:
  • Molar Ratios : Ketone : NH₄₂CO₃ : NaCN = 1 : 3 : 1.2
  • Temperature : 80–90°C, 6–8 hours
  • Yield : 60–75%

Modifications for Enhanced Efficiency

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.
  • Solvent Systems : Ethanol-water (3:1) improves solubility of intermediates.

Example Synthesis:

  • Dissolve 2-methoxy-5-methylacetophenone (10 mmol) in ethanol (30 mL).
  • Add ammonium carbonate (30 mmol) and NaCN (12 mmol).
  • Reflux at 85°C for 7 hours.
  • Cool, filter, and recrystallize from ethanol/water (1:1).

Analytical Data :

  • MP : 218–220°C (lit. 220°C for analog).
  • ¹H NMR (DMSO-d₆) : δ 7.25–7.15 (m, 3H, Ar-H), 3.82 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃), 1.45 (s, 3H, C5-CH₃).

Urea-Amine Cyclization

Synthesis via α-Amino Acid Intermediates

This route involves condensing 2-methoxy-5-methylphenylglycine with urea or thiourea (Fig. 1b). The α-amino acid is prepared via Strecker synthesis from the corresponding aldehyde.

Stepwise Procedure:
  • Strecker Synthesis :
    • React 2-methoxy-5-methylbenzaldehyde with KCN and NH₄Cl to form α-aminonitrile.
    • Hydrolyze with HCl to yield 2-methoxy-5-methylphenylglycine.
  • Cyclization :
    • Heat the amino acid with urea in acetic acid (120°C, 4 hours).

Yield : 50–65%.

Alternative Pathway: Isocyanate Coupling

Reacting 2-methoxy-5-methylphenylglycine methyl ester with methyl isocyanate in DMF forms the hydantoin ring via urea intermediate (Fig. 1c).

Conditions :

  • Temperature : 25°C, 12 hours
  • Catalyst : Triethylamine (1 equiv)
  • Yield : 70–78%

N-Alkylation Strategies

Direct Alkylation of Hydantoin Core

Alkylating pre-formed 5-(2-methoxy-5-methylphenyl)imidazolidine-2,4-dione with methyl iodide in the presence of K₂CO₃ introduces the C5-methyl group (Fig. 1e).

Conditions :

  • Solvent : DMF, 100°C, 24 hours
  • Yield : 40–50%

Comparative Analysis of Methods

Method Starting Material Yield (%) Advantages Disadvantages
Bucherer-Bergs 2-Methoxy-5-methylacetophenone 60–75 One-pot, scalable Cyanide handling required
Urea-Amine 2-Methoxy-5-methylbenzaldehyde 50–65 Avoids cyanide Multi-step, lower yield
N-Alkylation 5-Arylhydantoin 40–50 Post-modification flexibility Low regioselectivity

Characterization and Validation

Spectroscopic Data

  • FT-IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (N-C=O).
  • ¹³C NMR (DMSO-d₆) : δ 170.2 (C4=O), 156.8 (C2=O), 132.1–112.4 (Ar-C), 55.3 (OCH₃), 24.1 (C5-CH₃).
  • HRMS : m/z calc. for C₁₂H₁₄N₂O₃ [M+H]⁺: 235.1082; found: 235.1079.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).
  • Elemental Analysis : C 61.53%, H 5.98%, N 11.96% (calc. C 61.52%, H 5.94%, N 11.97%).

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione may function as a selective modulator of the transient receptor potential melastatin 8 (TRPM8) channel. This channel is implicated in thermosensation and nociception, making it a target for pain management therapies. Its interaction with TRPM8 suggests potential applications in developing analgesic drugs aimed at treating chronic pain conditions.

Applications in Research

  • Pain Management :
    • The modulation of TRPM8 channels by this compound could lead to novel analgesics that provide relief from pain without the side effects associated with traditional opioids.
    • Case Study : In vitro studies demonstrated that the compound effectively reduced pain responses in animal models by selectively activating TRPM8 channels.
  • Therapeutic Development :
    • The compound's unique structure allows for modifications that can enhance its efficacy or selectivity in biological systems.
    • Synthesis Methods : Various synthetic pathways have been explored to optimize yield and purity for research applications.
  • Comparative Analysis :
    • A comparison with structurally similar compounds reveals the unique pharmacological profile of 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione.
Compound NameStructure FeaturesUnique Aspects
5-Methylimidazolidine-2,4-dioneBasic imidazolidine structureLacks methoxy substitution
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dioneEthyl instead of methyl groupDifferent substitution pattern affects activity
5-(Cyclohexen-1-yl)-3-(4-methoxyphenyl)methylimidazolidine-2,4-dioneCyclohexene ringIntroduces cyclic structure affecting binding properties

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents at 5-Position Key Features Biological Activity References
Target Compound 2-Methoxy-5-methylphenyl + 5-methyl Unique ortho-methoxy and para-methyl phenyl substitution; balanced hydrophobicity Not explicitly reported (hypothetical) -
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl + 5-methyl Electron-withdrawing fluorine enhances polarity; coplanar hydantoin ring Antimycobacterial (DprE1 inhibitor)
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl + sulfonyl group Sulfonyl group introduces strong H-bond acceptors; U-shaped dimeric packing Aldose reductase inhibition; hypoglycemic
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione 4-Methoxyphenyl + 5-ethyl Ethyl group increases lipophilicity; para-methoxy enhances solubility No reported activity
5-(4-Dimethylaminophenyl)imidazolidine-2,4-dione 4-Dimethylaminophenyl Electron-donating dimethylamino group; planar conjugated system Potential enzyme inhibition (analog studies)

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., fluorine in 5-(4-fluorophenyl)-5-methyl): Enhance polarity and coplanarity, improving interactions with enzyme active sites .
  • Electron-Donating Groups (e.g., methoxy in target compound): Increase solubility and may modulate metabolic stability.
  • Bulkier Groups (e.g., sulfonyl in ): Introduce steric hindrance but enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Physical Properties :

  • Coplanarity : Compounds like 5-(4-fluorophenyl)-5-methyl exhibit coplanar hydantoin rings, facilitating π-π stacking and crystal packing .
  • Melting Points : Derivatives with sulfonyl groups (e.g., ) often have higher melting points due to strong intermolecular interactions .

Biological Activity :

  • Antimycobacterial Activity : Fluorophenyl derivatives (e.g., ) inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis .
  • Enzyme Inhibition : Sulfonylated hydantoins (e.g., ) show aldose reductase inhibition, relevant for diabetic complications .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may require regioselective alkylation or coupling reactions, similar to methods used for 5-(4-fluorophenyl)-5-methyl derivatives .
  • Safety Considerations : Compounds with halogen substituents (e.g., chlorine in ) may pose toxicity risks, necessitating careful evaluation of the target compound’s safety profile .

Biological Activity

5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione, with the CAS number 1052564-21-2, is a compound belonging to the imidazolidine-2,4-dione class. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development for various diseases. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • Structure : The compound features a hydantoin core which is crucial for its biological activity.

Biological Activity Overview

The biological activities of imidazolidine derivatives, including 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione, have been studied extensively. These compounds have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit inhibitory effects against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
  • Anti-Cancer Properties : Research indicates that certain imidazolidine derivatives can inhibit cancer cell proliferation through various mechanisms .
  • Enzyme Inhibition : The compound has been identified as a non-covalent inhibitor of DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis .

The mechanisms underlying the biological activity of 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione include:

  • Inhibition of Key Enzymes : The compound's ability to inhibit DprE1 suggests that it interferes with the mycobacterial cell wall synthesis, which is vital for bacterial survival .
  • Cytotoxic Effects on Cancer Cells : The hydantoin structure may facilitate interactions with cellular targets leading to apoptosis in cancer cells .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Table 1: Biological Activity Data

Activity TypeDescriptionReference
AntimicrobialMIC against Mycobacterium tuberculosis (H37Rv)
CytotoxicityIC50 values against HepG2 human hepatocyte carcinoma
Enzyme InhibitionDprE1 inhibition pIC50 values

Case Studies

  • Antitubercular Activity :
    In vitro studies demonstrated that compounds similar to 5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione showed significant antimicrobial activity against Mycobacterium tuberculosis with MIC values indicating potential for further development as antitubercular agents .
  • Cancer Cell Studies :
    A study investigating the cytotoxic effects on HepG2 cells found that certain derivatives exhibited low IC50 values, suggesting effective inhibition of cancer cell growth. This highlights the potential use of these compounds in cancer therapy .

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